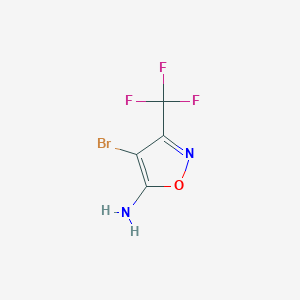
3-Trifluoromethyl-4-bromo-5-aminoisoxazole
Cat. No. B8312075
M. Wt: 230.97 g/mol
InChI Key: HFERVUSJYKQURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04797492
Procedure details


The reaction was carried out according to the same procedure as described in Example 66 except that 3-trifluoromethyl-5-aminoisoxazole (1.06 g, 7.00 mmole), acetic acid (7 ml), anhydrous sodium acetate (0.57 g, 7.00 mmole) and bromine (1.34 g, 8.40 mmole) were used. The product was then purified by column chromatography on silica gel to give a yellow liquid (1.24 g). This product was distilled under reduced pressure to give the title compound as a colorless liquid. Yield: 1.07 g (66.2%), b.p. 85.5°-86.5° C./4.0 mmHg. The structure of this product was confirmed by IR and NMR.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1[CH:7]=[C:6]([NH2:8])[O:5][N:4]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[F:1][C:2]([F:10])([F:9])[C:3]1[C:7]([Br:16])=[C:6]([NH2:8])[O:5][N:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NOC(=C1)N)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then purified by column chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NOC(=C1Br)N)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

